N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

CAS No.: 50598-28-2

Cat. No.: VC3766906

Molecular Formula: C11H13F13N2O2S

Molecular Weight: 484.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50598-28-2 |

|---|---|

| Molecular Formula | C11H13F13N2O2S |

| Molecular Weight | 484.28 g/mol |

| IUPAC Name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide |

| Standard InChI | InChI=1S/C11H13F13N2O2S/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h25H,3-5H2,1-2H3 |

| Standard InChI Key | INDOGKYZYLAGEM-UHFFFAOYSA-N |

| SMILES | CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structure

Basic Identification

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide, with CAS registry number 50598-28-2, is characterized by its molecular formula C11H13F13N2O2S and a molecular weight of 484.28 g/mol . The compound is also listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 256-639-2 . This organofluorine compound represents a significant class of chemicals with specialized applications due to its unique structural features.

Structural Characteristics

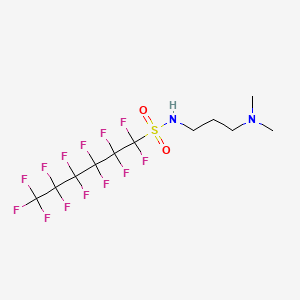

The molecular structure of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide consists of several key components: a perfluorinated hexane chain, a sulfonamide linkage, and a dimethylaminopropyl group . The perfluorinated chain provides exceptional stability and hydrophobic properties, while the dimethylamino group contributes basicity to the molecule. These structural elements create a compound with amphiphilic characteristics, meaning it possesses both hydrophobic and hydrophilic regions, which accounts for its unique behavior in different environments and applications.

Chemical Nomenclature and Representation

The compound has several synonyms in scientific literature, reflecting its complex structure:

-

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide

-

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide

-

1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-

Its chemical structure can be represented by several notations, including:

-

SMILES: CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

-

InChI: InChI=1S/C11H13F13N2O2S/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h25H,3-5H2,1-2H3

Physical and Chemical Properties

Physical Characteristics

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide exists as a white to off-white solid at room temperature . Its physical properties are summarized in the table below:

| Property | Value | Status |

|---|---|---|

| Physical State | Solid | Experimental |

| Color | White to Off-White | Experimental |

| Boiling Point | 291.0±50.0 °C | Predicted |

| Density | 1.521±0.06 g/cm³ | Predicted |

| Molecular Weight | 484.28 g/mol | Calculated |

| pKa | 5.46±0.40 | Predicted |

Stability and Reactivity

Synthesis and Production

Precursors and Intermediates

One important precursor in the synthesis of this compound is 3-(dimethylamino)propyl chloride hydrochloride, which can be prepared from allyl chloride and dimethylamine . The synthesis of this precursor involves a reaction between allyl chloride and dimethylamine in toluene at 45°C using diatomaceous earth as a catalyst, followed by acidification with hydrochloric acid . This precursor provides the dimethylaminopropyl portion of the target molecule.

Applications and Significance

Industrial and Research Applications

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide finds applications in various fields due to its unique structural features:

-

As a reagent or catalyst in organic synthesis reactions requiring fluorinated compounds

-

In the production of specialty chemicals and materials, including surfactants and coatings

-

As a research tool for studying biological interactions involving fluorinated molecules

The compound's exceptional stability, surface activity, and unique chemical properties make it valuable for these specialized applications.

Environmental Considerations

As a member of the PFAS family, N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide raises environmental concerns similar to other fluorinated compounds. The exceptional stability of the carbon-fluorine bonds that make this compound valuable for industrial applications also contributes to its environmental persistence. This persistence, combined with potential bioaccumulation in living organisms, necessitates careful consideration of its environmental impact and proper handling procedures.

Chemical Reactions and Behavior

Reactivity Patterns

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide can undergo various chemical reactions, particularly those involving the dimethylamino and sulfonamide functional groups. These reactions include:

-

Nucleophilic substitution reactions with various nucleophiles such as halides, thiols, and amines

-

Oxidation reactions using oxidizing agents like hydrogen peroxide

-

Reduction reactions employing reducing agents such as lithium aluminum hydride

-

Acid-base interactions due to the basic dimethylamino group and the acidic sulfonamide NH

Structure-Activity Relationships

The compound's chemical behavior is strongly influenced by its structural features. The perfluorinated chain contributes hydrophobicity and chemical resistance, while the dimethylamino group provides basicity and potential for hydrogen bonding. The sulfonamide linkage offers both hydrogen bond donor and acceptor sites, enhancing the compound's ability to interact with diverse molecular targets. This combination of features creates a molecule with unique physical, chemical, and potential biological properties that distinguish it from non-fluorinated analogues.

Analytical Techniques and Identification

Spectroscopic Identification

Identification and characterization of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide typically involve multiple analytical techniques. NMR spectroscopy provides valuable information about the carbon and hydrogen environments, while 19F NMR is particularly useful for characterizing the fluorinated portions of the molecule. Mass spectrometry offers insight into the molecular weight and fragmentation patterns, with characteristic fragments arising from the perfluorinated chain and the dimethylaminopropyl group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are common techniques for separating and identifying this compound in mixtures. These methods can be optimized based on the compound's solubility characteristics and molecular interactions, providing both qualitative identification and quantitative determination in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume